[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol
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Overview
Description
“[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol” is a chemical compound with the CAS Number: 2375261-06-4 . It has a molecular weight of 258.28 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17F3O/c15-14(16,17)13-11(9-18)7-4-8-12(13)10-5-2-1-3-6-10/h4,7-8,10,18H,1-3,5-6,9H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Scientific Research Applications
Catalysis in Chemical Synthesis
[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol has been explored in the context of catalysis for chemical reactions. One study demonstrated its role in forming a complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition under various conditions, such as in water or under neat conditions. This catalyst showed compatibility with free amino groups, highlighting its potential in organic synthesis (Ozcubukcu et al., 2009).
Biocatalysis and Enantioselectivity
Another significant application involves biocatalysis. Lactobacillus paracasei BD101, a bacterial strain, was found to be effective in reducing cyclohexyl(phenyl)methanone to its corresponding alcohol. This process demonstrated high enantioselectivity and conversion, producing enantiomerically pure (S)-cyclohexyl(phenyl)methanol, which is crucial for certain pharmaceutical applications (Şahin et al., 2019).
Synthesis of Novel Compounds
The compound has also been used in the synthesis of novel triazole-based antitubercular compounds. One such compound, MSDRT 12, demonstrated significant antitubercular activity. The enantio-specific activity of this compound was studied, revealing that specific stereoisomers exhibited potent antitubercular effects, highlighting the importance of stereochemistry in pharmaceutical research (Shekar et al., 2013).
Methanol as a Hydrogen Donor
Additionally, methanol, often used in reactions involving [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, acts as a hydrogen donor in various reactions. This is particularly notable in reactions catalyzed by ruthenium and rhodium complexes, where methanol's role extends to the reduction of ketones to alcohols and the synthesis of various compounds (Smith & Maitlis, 1985).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
[3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-11(9-18)7-4-8-12(13)10-5-2-1-3-6-10/h4,7-8,10,18H,1-3,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLBIXGMAJEJRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol |
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